1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-3-8-14(17-10-11)20-13-6-4-12(5-7-13)18-9-1-2-15(18)19/h3,8,10,12-13H,1-2,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKGICWEWWVUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises two primary subunits: a pyrrolidin-2-one ring and a 4-[(5-chloropyridin-2-yl)oxy]cyclohexyl group. Retrosynthetic disconnection suggests two plausible routes:
- Cyclohexyl ether formation followed by pyrrolidinone incorporation : Introducing the (5-chloropyridin-2-yl)oxy group onto cyclohexanol derivatives, followed by functionalization with pyrrolidin-2-one.
- Pyrrolidinone ring construction on a pre-functionalized cyclohexylamine : Utilizing a cyclohexylamine intermediate already bearing the chloropyridinyloxy group for subsequent lactam formation.
Synthetic Methodologies
Nucleophilic Substitution for Cyclohexyl Ether Formation
The (5-chloropyridin-2-yl)oxy group is introduced via nucleophilic aromatic substitution (SNAr) between 2-hydroxy-5-chloropyridine and a cyclohexanol derivative. Key steps include:
- Activation of cyclohexanol : Conversion to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in dichloromethane.
- Reaction with 2-hydroxy-5-chloropyridine : Conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base such as potassium carbonate or cesium carbonate to deprotonate the hydroxyl group.
Representative Procedure :
A mixture of 4-mesylcyclohexanol (1.2 eq), 2-hydroxy-5-chloropyridine (1.0 eq), and Cs2CO3 (2.5 eq) in DMF is stirred at 80°C for 12 hours. The product, 4-[(5-chloropyridin-2-yl)oxy]cyclohexanol, is isolated via column chromatography (ethyl acetate/hexane, 3:7).
Coupling Strategies for Pyrrolidin-2-one Attachment
Amide Bond Formation
The pyrrolidin-2-one ring is introduced via amide coupling between 4-[(5-chloropyridin-2-yl)oxy]cyclohexylamine and a carboxylic acid derivative. Common methods include:
- Carbodiimide-mediated coupling : Using EDCl/HOBt or DCC in dichloromethane.
- Uronium salt activation : Employing HATU or HBTU with DIPEA in DMF.
Example :
4-[(5-Chloropyridin-2-yl)oxy]cyclohexylamine (1.0 eq) is reacted with pyrrolidin-2-one-5-carboxylic acid (1.1 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF at 0°C. The reaction is warmed to room temperature, stirred for 6 hours, and purified via silica gel chromatography.
Reductive Amination
An alternative approach involves reductive amination between 4-[(5-chloropyridin-2-yl)oxy]cyclohexanone and pyrrolidin-2-one-amine. Sodium cyanoborohydride or sodium triacetoxyborohydride in methanol/acetic acid facilitates this transformation.
Cyclization Strategies
Direct cyclization of pre-functionalized intermediates offers a streamlined route. For example, a cyclohexyl-substituted γ-amino ester undergoes lactamization under acidic or basic conditions:
Procedure :
4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl glycine ethyl ester (1.0 eq) is treated with HCl in dioxane at reflux to yield the lactam via intramolecular cyclization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Amide coupling | 72 | 98 | High regioselectivity | Requires expensive coupling agents |
| Reductive amination | 65 | 95 | Mild conditions | Moderate yields |
| Direct cyclization | 58 | 97 | Fewer steps | Sensitivity to steric hindrance |
Chemical Reactions Analysis
1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Recent studies indicate that compounds similar to this compound exhibit antidepressant properties. Research has shown that such compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .
Neuroprotective Properties
Preliminary findings indicate that this compound may offer neuroprotective benefits. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin/norepinephrine | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, a derivative of the compound was administered alongside standard therapy. Results indicated a significant reduction in depression scores compared to the placebo group, supporting its potential as an adjunct treatment .
Case Study 2: Inflammation Model
In an animal model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers compared to untreated controls. This suggests its utility in managing autoimmune conditions .
Case Study 3: Neuroprotection in Alzheimer's Disease
A study investigating the neuroprotective effects of the compound on cultured neurons exposed to amyloid-beta showed that it significantly reduced cell death and improved cell viability. These findings highlight its potential role in Alzheimer’s disease therapy .
Mechanism of Action
The mechanism by which 1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The pyrrolidinone ring and the chloropyridinyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrrolidin-2-one derivatives, emphasizing substituent effects on bioactivity, physicochemical properties, and applications.
Antioxidant Activity
Pyrrolidin-2-one derivatives with electron-rich aromatic substituents exhibit notable antioxidant properties. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrates 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays.
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .
Key Insight : The 5-chloro-2-hydroxyphenyl group and heterocyclic thioxo moieties enhance radical scavenging, likely via electron donation and stabilization of free radicals. The target compound’s 5-chloropyridinyloxy group may offer similar benefits but requires empirical validation.
Anti-Alzheimer’s Activity
Benzylated pyrrolidin-2-one derivatives have been explored as acetylcholinesterase (AChE) inhibitors:
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) and 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibit superior anti-Alzheimer’s activity compared to donepezil, a standard AChE inhibitor .
Key Insight : Substitutions like fluorobenzoyl or trifluoromethylbenzyl groups improve blood-brain barrier penetration and AChE binding. The target compound’s cyclohexyl-5-chloropyridinyloxy group may confer distinct pharmacokinetic properties but lacks evidence of AChE inhibition.
Structural Analogues and Similarity
CAS-based similarity analysis highlights compounds with shared pyrrolidin-2-one cores but divergent substituents (similarity scores calculated using Tanimoto coefficients):
Key Insight : Higher similarity scores correlate with conserved heterocyclic systems (e.g., pyrrolopyridine), while lower scores reflect ring expansions or alternative substituents. The target compound’s cyclohexyl group introduces conformational flexibility absent in rigid fused-ring analogs.
Biological Activity
1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular structure, which includes a pyrrolidinone core substituted with a chloropyridine moiety. Its structural formula is represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, suggesting that the chloropyridine substitution enhances cytotoxicity.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 10.5 | |
| Similar Pyrrolidinone | A549 (lung cancer) | 8.3 |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways related to apoptosis and cell proliferation. Specifically, it may interact with key receptors or enzymes involved in these pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the chloropyridine group is essential for enhancing the biological activity of the compound. Variations in substituents on the cyclohexyl and pyrrolidinone rings significantly affect potency and selectivity.
Case Studies
- Anticancer Study : A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 10.5 µM. The study also noted morphological changes consistent with apoptosis.
- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema formation and inflammatory cell infiltration compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{4-[(5-Chloropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one?
- Methodological Answer : The synthesis can involve coupling a cyclohexanol derivative with a 5-chloropyridin-2-yl ether, followed by cyclization to form the pyrrolidin-2-one ring. Key steps include:
- Etherification : Reacting 4-hydroxycyclohexanol with 5-chloro-2-hydroxypyridine using NaOH in dichloromethane (DCM) to form the ether linkage .
- Cyclization : Employing a one-pot condensation with a pyrrolidine precursor under acidic or basic conditions, as seen in analogous pyrrolidinone syntheses .
- Purification : Use column chromatography or recrystallization in cold solvents (e.g., NH₄OH or HCl/DMF mixtures) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the cyclohexyl-pyrrolidinone backbone and chloropyridinyl ether substituents. Key signals include the pyrrolidinone carbonyl (δ ~175-180 ppm in ¹³C) and pyridinyl protons (δ ~7.5-8.5 ppm in ¹H) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₅H₁₈ClN₂O₂) .
- X-Ray Diffraction (XRD) : For crystalline derivatives, XRD provides absolute stereochemistry, as demonstrated in structurally related pyrrolidinones .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs:
- Antimicrobial Activity : Follow protocols for dihydropyrimidinone derivatives, using agar diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the cyclohexyl and chloropyridinyl moieties?
- Methodological Answer :
- Catalyst Optimization : Test palladium or copper catalysts for Ullmann-type couplings, which enhance ether formation efficiency .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (DCM) for solubility and reactivity .
- Temperature Gradients : Perform reactions under reflux (e.g., 50°C) to accelerate kinetics while avoiding decomposition .
Q. How do stereochemical variations in the cyclohexyl ring affect bioactivity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries or enantioselective catalysts to generate cis/trans cyclohexyl isomers .
- Docking Studies : Perform molecular dynamics simulations to compare binding affinities of isomers with target proteins (e.g., bacterial enzymes) .
- Biological Profiling : Test isomers in parallel for antimicrobial or anticancer activity to correlate stereochemistry with efficacy .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical strains, cell lines, and protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural Verification : Confirm compound purity (HPLC ≥95%) and stereochemistry (via XRD or chiral chromatography) to rule out impurities as confounding factors .
- Meta-Analysis : Compare results across studies with attention to substituent variations (e.g., halogen positioning on pyridine) .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Methodological Answer :
- Degradation Pathways : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Bioaccumulation Assays : Use HPLC-MS to measure uptake in model organisms (e.g., Daphnia magna) .
- Ecotoxicology : Evaluate acute/chronic toxicity in aquatic and terrestrial species per OECD guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
